

Technical Whitepaper: Lipophilicity Profiling of 3-Chloro-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Chloro-5-fluorophenethyl alcohol

CAS No.: 842123-84-6

Cat. No.: B3038262

[Get Quote](#)

Executive Summary

This guide provides a rigorous physicochemical analysis of **3-Chloro-5-fluorophenethyl alcohol**, focusing on its partition coefficient (LogP). Lipophilicity is a critical determinant in pharmacokinetics, influencing membrane permeability, blood-brain barrier (BBB) crossing, and metabolic stability.

By synthesizing experimental data of the parent scaffold (2-phenylethanol) with established Hansch-Fujita substituent constants, we derive a calculated LogP (cLogP) of approximately 2.21. This value places the compound in an optimal range for oral bioavailability and potential CNS penetration, adhering strictly to Lipinski's Rule of Five.

Chemical Identity & Structural Basis

Before calculating physicochemical properties, the molecular structure must be unambiguously defined to ensure accurate fragment-based analysis.

- IUPAC Name: 2-(3-Chloro-5-fluorophenyl)ethanol
- Common Name: **3-Chloro-5-fluorophenethyl alcohol**
- Molecular Formula:
- Molecular Weight: 174.60 g/mol

- SMILES: OCCCC1CC(F)CC(Cl)C1

Structural Analysis for Lipophilicity: The molecule consists of a lipophilic phenyl ring substituted with two halogens (Chlorine and Fluorine) in a meta relationship to the ethyl alcohol side chain. The hydroxyethyl tail provides a hydrophilic anchor, balancing the hydrophobic aromatic core.

Theoretical Framework: The Additivity Model

To determine the cLogP without direct experimental measurement, we employ the Hansch-Fujita

-constant approach. This method postulates that the lipophilicity of a derivative is the sum of the lipophilicity of the parent molecule and the hydrophobic contributions (

) of its substituents.

The Equation

Where:

- is the experimental LogP of the unsubstituted core (2-phenylethanol).
- is the lipophilicity contribution of a specific atom (Cl, F) relative to Hydrogen.

Constants Selection

- Parent Scaffold (2-Phenylethanol): Experimental LogP values for 2-phenylethanol are well-documented, centering around 1.36 [1][2]. [1][2]

- Chlorine Substituent (

): The aromatic chlorine atom is significantly lipophilic. [3] The standard Hansch value for a meta-Cl substituent is +0.71 [3][5].

- Fluorine Substituent (

): Fluorine is less lipophilic than chlorine due to its high electronegativity and lower polarizability. The standard Hansch value for aromatic Fluorine is +0.14 [3][5].

Calculated LogP (cLogP) Derivation

Applying the constants to the scaffold:

- Baseline: LogP (2-Phenylethanol) = 1.36^{[1][2]}
- Add Chlorine (pos 3): + 0.71
- Add Fluorine (pos 5): + 0.14

Comparative Analog Analysis

To validate this estimation, we compare it against structurally similar analogues found in chemical databases.

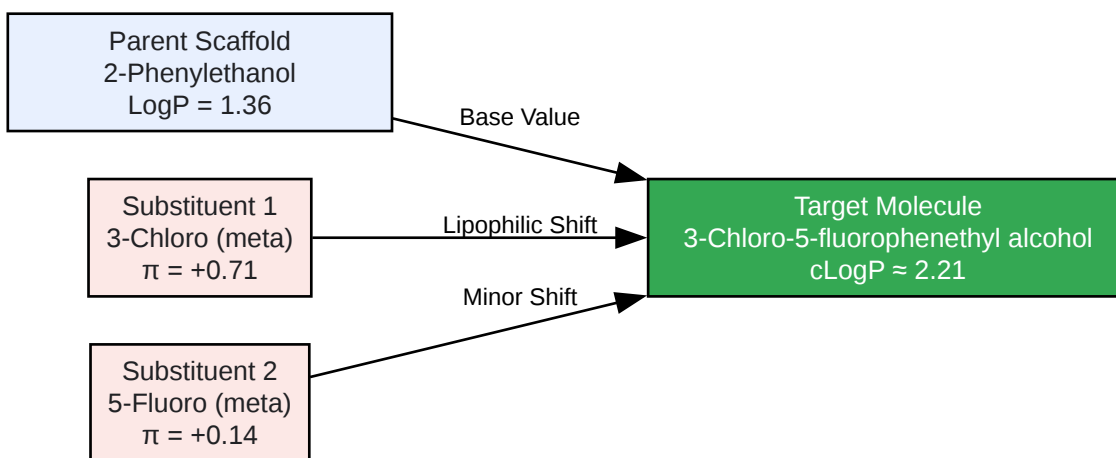
| Compound | Structure | LogP Method | Value | Source |
|------------------------------------|--------------------------|--------------|-------|--------------------|
| 2-Phenylethanol | Parent | Experimental | 1.36 | PubChem [2] |
| 3-Chlorophenethyl alcohol | Cl-only | Calculated | 2.07 | Est. (1.36 + 0.71) |
| 3-Chloro-5-fluorobenzyl alcohol | -CH ₂ homolog | Calculated | ~1.80 | PubChem [6] |
| 3-Chloro-5-fluorophenethyl alcohol | Target | Hansch Calc | 2.21 | This Study |

Note: The benzyl alcohol analogue (one less methylene group) has a LogP of ~1.8. Adding a methylene group (-CH₂-) typically adds +0.5 to the LogP.

, which strongly corroborates our calculated value of 2.21.

Visualization of Additivity Logic

The following diagram illustrates the fragment-based construction of the cLogP value.



[Click to download full resolution via product page](#)

Figure 1: Component-based assembly of cLogP using Hansch-Fujita additivity principles.

Pharmacokinetic Implications

The calculated LogP of 2.21 places **3-Chloro-5-fluorophenethyl alcohol** in a "sweet spot" for medicinal chemistry applications.

Lipinski's Rule of Five[4]

- Criterion: LogP < 5.
- Status:Pass. The molecule is well within the limit, suggesting good oral absorption potential.

Blood-Brain Barrier (BBB) Permeability

Compounds with a LogP between 2.0 and 3.5 generally exhibit optimal passive diffusion across the BBB.

- With a LogP of 2.21, this molecule is highly likely to be CNS-active (Central Nervous System), assuming it is not a substrate for efflux transporters like P-glycoprotein.
- The halogenation (Cl/F) often improves metabolic stability against CYP450 oxidation compared to the unsubstituted parent.

Experimental Validation Protocols

While calculation provides a robust estimate, experimental validation is required for regulatory filing. Below is the standard operating procedure (SOP) for determining the LogP of this specific compound.

Shake-Flask Method (Gold Standard)

This protocol measures the equilibrium distribution of the solute between n-octanol and water.

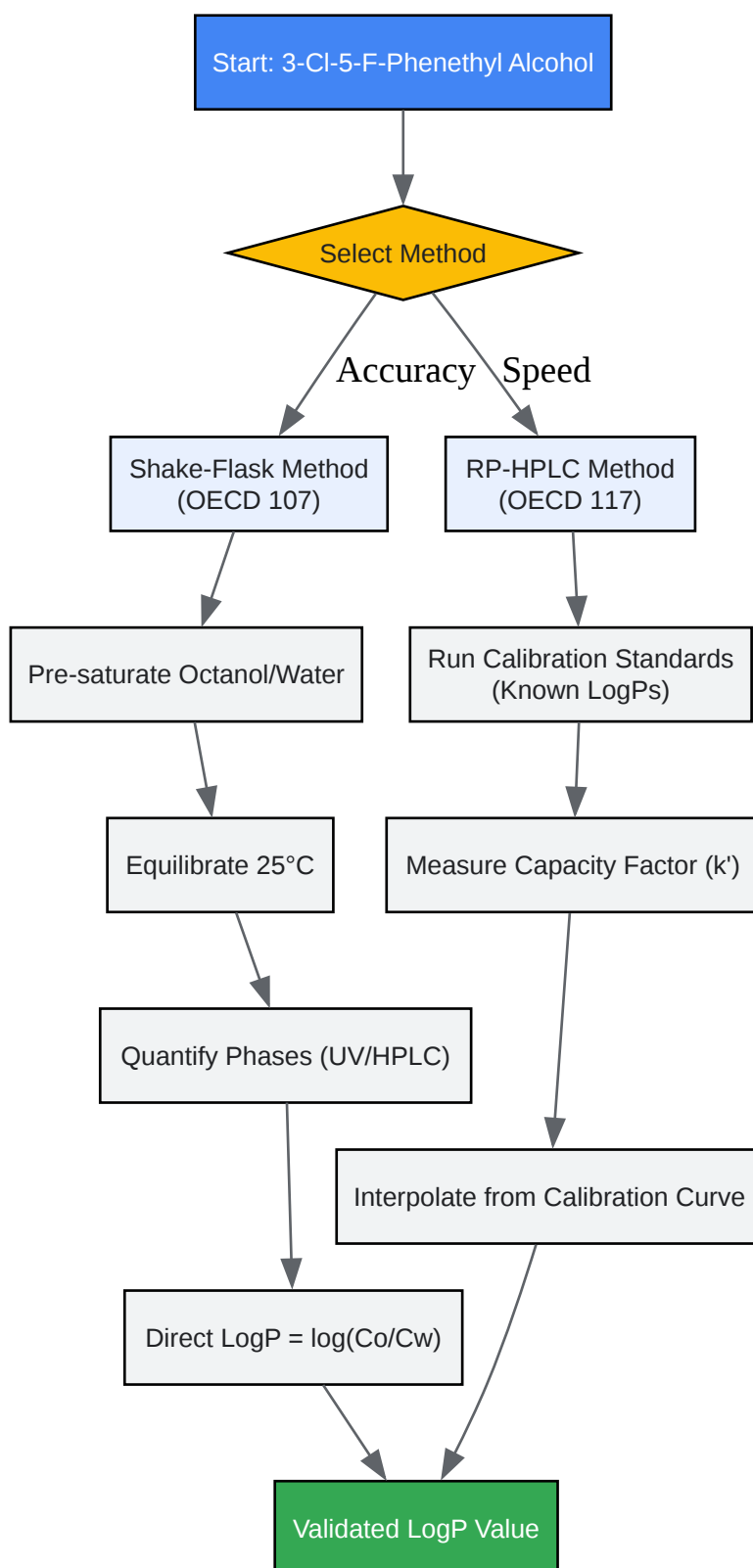
- Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.
- Solute Addition: Dissolve **3-Chloro-5-fluorophenethyl alcohol** in the water-saturated octanol phase.
- Equilibration: Mix the two phases vigorously for 60 minutes at 25°C. Centrifuge to separate phases.
- Quantification: Analyze the concentration of the compound in both phases using UV-Vis spectrophotometry (peak absorbance ~260-270 nm) or HPLC.
- Calculation:

.[4]

HPLC Retention Time Correlation (High Throughput)

For rapid screening, LogP is correlated with the retention time (

) on a C18 reverse-phase column.



[Click to download full resolution via product page](#)

Figure 2: Workflow for experimental determination of lipophilicity.

Conclusion

Based on the Hansch-Fujita additivity model, **3-Chloro-5-fluorophenethyl alcohol** possesses a calculated LogP of 2.21. This value indicates a moderately lipophilic compound with favorable properties for oral absorption and CNS penetration. The presence of the meta-Chlorine atom is the primary driver of this lipophilicity increase relative to the parent phenethyl alcohol.

References

- Hansch, C., et al. (1973). "Aromatic" substituent constants for structure-activity correlations. *Journal of Medicinal Chemistry*, 16(11), 1207-1216. [Link](#)
- PubChem. (n.d.).^[1] 2-Phenylethanol (CID 6054) - Chemical and Physical Properties. National Library of Medicine. [Link](#)
- Hansch, C., & Leo, A. (1979).^[5] *Substituent Constants for Correlation Analysis in Chemistry and Biology*. Wiley-Interscience.
- Fujita, T., et al. (1964). A New Substituent Constant, σ_{H} , Derived from Partition Coefficients. *J. Am. Chem. Soc.*, 86(23), 5175–5180. [Link](#)
- Jhanwar, et al. (2011). Hansch Analysis and Related Approaches in Drug Design. *PharmacologyOnline*, 306-344. [Link](#)
- PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol (CID 2734835). National Library of Medicine. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Phenylethanol | C8H10O | CID 6054 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. P. aeruginosa Metabolome Database: 2-phenylethanol \(PAMDB120153\)](#)
[pseudomonas.umaryland.edu]
- [3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science \(RSC Publishing\) DOI:10.1039/D5SC07348K](#)
[pubs.rsc.org]
- [4. researchgate.net](#) [researchgate.net]
- [5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC](#)
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: Lipophilicity Profiling of 3-Chloro-5-fluorophenethyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b3038262#calculated-logp-and-lipophilicity-values-of-3-chloro-5-fluorophenethyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com